3,4-Dinitrobenzenesulfonyl chloride
CAS No.: 100367-66-6
Cat. No.: VC20816433
Molecular Formula: C6H3ClN2O6S
Molecular Weight: 266.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100367-66-6 |
|---|---|
| Molecular Formula | C6H3ClN2O6S |
| Molecular Weight | 266.62 g/mol |
| IUPAC Name | 3,4-dinitrobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H3ClN2O6S/c7-16(14,15)4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H |
| Standard InChI Key | CFCJOWCTJBGWMR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
Chemical Structure and Reactivity
The compound consists of a benzene ring with two nitro groups at positions 3 and 4, and a sulfonyl chloride group. The presence of the electron-withdrawing nitro groups significantly enhances the electrophilicity of the sulfonyl chloride moiety, making it highly reactive toward nucleophiles. This enhanced reactivity is particularly valuable in organic synthesis applications where efficient and selective reactions are desired. The adjacent positioning of the nitro groups (vicinal arrangement) creates a distinct electronic distribution that influences the compound's chemical behavior, potentially leading to reaction patterns that differ from those of other dinitrobenzenesulfonyl chloride isomers.
Synthesis Methods
General Synthetic Approach
The synthesis of 3,4-Dinitrobenzenesulfonyl chloride typically involves the nitration of benzenesulfonyl chloride followed by chlorination processes. This synthetic pathway resembles that of related compounds like 3,5-Dinitrobenzenesulfonyl chloride, which can be synthesized through nitration of benzenesulfonyl chloride under controlled temperature conditions to ensure selective substitution at the desired positions.
Reaction Conditions and Optimization
The specific synthesis of 3,4-Dinitrobenzenesulfonyl chloride requires precise reaction conditions to ensure the nitro groups are positioned at the 3 and 4 positions of the benzene ring. This typically involves carefully controlled nitration using a mixture of concentrated nitric acid and sulfuric acid under specific temperature conditions. The reaction must be carefully monitored to ensure selective substitution at the desired positions, as improper conditions could lead to alternative isomers or over-nitration. Following the reaction, purification steps such as recrystallization or distillation are employed to remove impurities and ensure high product purity.
In industrial settings, the production of this compound would likely involve optimized large-scale nitration processes with precise control of reaction parameters to achieve high yields and consistent quality. Advanced purification techniques would be employed to ensure the final product meets stringent quality standards required for research and pharmaceutical applications.
Applications in Chemistry and Research
Synthesis of Sulfonamides
A primary application of 3,4-Dinitrobenzenesulfonyl chloride is in the synthesis of sulfonamide derivatives, which have significant pharmaceutical applications. The reaction typically involves nucleophilic substitution of the chloride group by an amine, resulting in the formation of a sulfonamide bond. This general reaction can be represented as:
R-SO2Cl + R'-NH2 → R-SO2-NH-R' + HCl
Where R represents the 3,4-dinitrobenzene moiety and R'-NH2 represents the amine substrate. The resulting sulfonamides have diverse biological activities, particularly antimicrobial properties, making them valuable precursors in medicinal chemistry.
Protection of Amines in Organic Synthesis
Similar to 2,4-Dinitrobenzenesulfonyl chloride, which is used to protect primary amines , 3,4-Dinitrobenzenesulfonyl chloride may serve a similar purpose in synthetic chemistry. The protection of functional groups is a crucial strategy in multi-step organic synthesis to prevent unwanted reactions at specific sites. The use of 3,4-Dinitrobenzenesulfonyl chloride as a protecting group enables selective modification of molecules with multiple reactive sites, a capability that is particularly valuable in the synthesis of complex natural products, peptides, and pharmaceuticals.
Starting Material for Complex Molecules
The compound serves as an important starting reagent in the synthesis of various complex molecules. Similar to how 2,4-Dinitrobenzenesulfonyl chloride is used as a starting reagent in the synthesis of tert-butyl 2-[(2,4-dinitrophenyl) sulfonyl]amino acetate , 3,4-Dinitrobenzenesulfonyl chloride likely serves as a key intermediate in the synthesis of specialized chemical structures with specific electronic and steric properties.
Comparison with Similar Compounds
Structural Variations Among Dinitrobenzenesulfonyl Chlorides
3,4-Dinitrobenzenesulfonyl chloride differs from its isomers primarily in the positioning of the nitro groups on the benzene ring. While 3,4-Dinitrobenzenesulfonyl chloride has nitro groups at adjacent positions (3 and 4), other isomers include:
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2,4-Dinitrobenzenesulfonyl chloride: Nitro groups at positions 2 and 4
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3,5-Dinitrobenzenesulfonyl chloride: Nitro groups at positions 3 and 5
Comparative Properties
The following table presents a comparison of key properties among different dinitrobenzenesulfonyl chloride isomers:
Reactivity Differences
The positioning of the nitro groups significantly affects the electronic distribution in the benzene ring, which in turn impacts the reactivity of the sulfonyl chloride group. In 3,4-Dinitrobenzenesulfonyl chloride, the adjacent nitro groups create a unique electronic environment that likely results in distinctive reactivity patterns compared to other isomers.
The vicinal arrangement of nitro groups in 3,4-Dinitrobenzenesulfonyl chloride may lead to:
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Different electronic effects on the sulfonyl chloride group's electrophilicity
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Altered susceptibility of the nitro groups to reduction
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Unique steric considerations in reactions with bulky nucleophiles
While 3,5-Dinitrobenzenesulfonyl chloride is noted for its enhanced electrophilicity due to the presence of two nitro groups, the 3,4-dinitro pattern likely creates a different reactivity profile that could be advantageous for specific synthetic applications.
Recent Research Findings
Pharmaceutical Applications
While specific research on 3,4-Dinitrobenzenesulfonyl chloride is limited in the provided search results, studies on related compounds provide insight into potential research directions. Derivatives of dinitrobenzenesulfonyl chloride have been investigated for their antimicrobial properties, including effectiveness against bacterial strains like Mycobacterium tuberculosis. Some derivatives have shown minimum inhibitory concentrations as low as 0.78 μg/mL, indicating potent antimicrobial activity that could be explored with 3,4-Dinitrobenzenesulfonyl chloride derivatives as well.
Synthetic Applications in Complex Molecule Synthesis
The use of dinitrobenzenesulfonyl chlorides in the synthesis of complex molecules continues to be an active area of research. For instance, 2,4-Dinitrobenzenesulfonyl chloride has been used in the synthesis of porphyrin derivatives with specific photophysical properties . Similar applications may exist for 3,4-Dinitrobenzenesulfonyl chloride, particularly in the development of compounds with unique electronic properties resulting from the vicinal nitro arrangement.
Development of Analytical Reagents
Research has also explored the use of dinitrobenzenesulfonyl derivatives as analytical reagents, particularly for the detection and quantification of various analytes. The reactive nature of the sulfonyl chloride group, coupled with the electronic properties imparted by the nitro substituents, makes these compounds potentially useful in the development of chemical sensors and analytical methods.
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